Product packaging for Sulfo-Cy7.5 DBCO(Cat. No.:)

Sulfo-Cy7.5 DBCO

Cat. No.: B12379999
M. Wt: 1315.7 g/mol
InChI Key: GYGJWGVRHJCBST-UHFFFAOYSA-K
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Description

Chemical and Physical Properties

The distinct characteristics of Sulfo-Cy7.5 DBCO are rooted in its chemical structure and physical properties. These attributes determine its behavior in experimental settings, from its solubility in various buffers to its specific spectral signature for fluorescence detection. The molecule is typically supplied as a dark green or blue solid and should be stored at -20°C in the dark to prevent degradation. medchemexpress.comlumiprobe.com

Table 1: Chemical and Physical Properties of this compound

Property Value References
Appearance Dark green/blue solid lumiprobe.com
Molecular Formula C₆₁H₅₇K₃N₄O₁₄S₄ medchemexpress.com
Solubility Soluble in water, DMF, DMSO medchemexpress.combroadpharm.combroadpharm.com
Storage Conditions -20°C, desiccated, protected from light medchemexpress.com
Excitation Maximum (λex) ~778-788 nm axispharm.combroadpharm.combroadpharm.combroadpharm.com
Emission Maximum (λem) ~797-808 nm axispharm.combroadpharm.combroadpharm.combroadpharm.com
Extinction Coefficient ~222,000 M⁻¹cm⁻¹ broadpharm.combroadpharm.combroadpharm.com

| Fluorescence Quantum Yield | ~0.21 | broadpharm.combroadpharm.com |

Note: Spectral properties are based on closely related Sulfo-Cy7.5 derivatives, as specific data for the DBCO conjugate can vary slightly between suppliers.

The Role of the Sulfo-Cy7.5 Moiety in Near-Infrared (NIR) Fluorescence Imaging Research

The Sulfo-Cy7.5 moiety is a near-infrared (NIR) fluorescent dye that is integral to the compound's use in advanced imaging applications. axispharm.com Its significance stems from several key characteristics:

Near-Infrared Emission: Sulfo-Cy7.5 emits light in the NIR window (approximately 700-900 nm). axispharm.com This spectral range is highly advantageous for in vivo imaging because it allows for deeper tissue penetration and significantly reduces background noise from the natural autofluorescence of biological tissues, which is more prevalent at shorter wavelengths. axispharm.comaxispharm.com

High Water Solubility: The inclusion of sulfonate groups ("sulfo") makes the dye highly soluble in aqueous solutions. medchemexpress.com This hydrophilicity is crucial for biological applications, ensuring the dye remains soluble in physiological buffers and minimizing non-specific binding that can arise from hydrophobic interactions.

Enhanced Quantum Yield and Stability: The structure of Sulfo-Cy7.5 is similar to that of Indocyanine Green (ICG), a dye approved for clinical use. lumiprobe.comlumiprobe.com However, Sulfo-Cy7.5 incorporates a rigidized trimethylene chain in its structure, which increases its fluorescence quantum yield and photostability compared to ICG. broadpharm.comlumiprobe.comlumiprobe.com This results in a brighter, more stable signal, making it ideal for long-term imaging studies. axispharm.com

Bioconjugation Capability: The Sulfo-Cy7.5 dye is designed with a linker arm that allows for its attachment to other functional groups, such as DBCO, without compromising its fluorescent properties. lumiprobe.com This enables its use as a reporter tag for a wide range of biomolecules.

These properties collectively make the Sulfo-Cy7.5 moiety a powerful tool for high-resolution and high-contrast imaging of cells and tissues, particularly for deep-tissue in vivo studies. axispharm.comaxispharm.com

The Role of Dibenzocyclooctyne (DBCO) Moiety in Bioorthogonal Chemistry Research

The Dibenzocyclooctyne (DBCO) moiety is the reactive component of this compound, enabling its use in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. royal-chem.com The DBCO group's role is central to a specific type of bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). creativepegworks.com

Key aspects of the DBCO moiety's function include:

Strain-Promoted Reactivity: DBCO is a cyclic alkyne that is subjected to significant molecular ring strain. This internal strain makes the alkyne bond highly reactive towards azide (B81097) groups, driving a rapid cycloaddition reaction to form a stable triazole linkage. bldpharm.com

Copper-Free "Click Chemistry": The high reactivity of DBCO eliminates the need for a copper catalyst, which is required for the conventional azide-alkyne cycloaddition (CuAAC). cd-bioparticles.com This is critically important for biological research, as copper catalysts can be toxic to cells and organisms, limiting their application in vivo. bldpharm.com The ability to perform this "click" reaction without a catalyst makes it truly bioorthogonal. cd-bioparticles.com

High Specificity and Stability: The reaction between DBCO and an azide is highly specific and efficient, even within the complex chemical environment of a living cell. cd-bioparticles.com It forms a stable covalent bond, ensuring that the fluorescent Sulfo-Cy7.5 tag remains permanently attached to its target.

In practice, researchers can introduce azide groups onto specific biomolecules (such as proteins, lipids, or glycans) through metabolic labeling or chemical modification. cd-bioparticles.com Subsequent introduction of this compound allows the fluorescent dye to "click" onto and specifically label these azide-modified molecules, enabling researchers to track their location and dynamics within living cells or whole organisms. medchemexpress.comcd-bioparticles.com

Evolution of this compound-Based Probes in Chemical Biology and Molecular Imaging Research

The progression of chemical biology and molecular imaging has been intrinsically linked to the development of sophisticated molecular probes capable of visualizing complex biological processes in real-time and within native environments. The emergence of this compound represents a significant milestone in this evolution, combining the advantageous properties of near-infrared (NIR) fluorescence with the precision of bioorthogonal chemistry. This evolution was driven by the need to overcome the limitations of traditional fluorescent probes, such as poor tissue penetration and high background autofluorescence, which are prevalent in the visible spectrum. mtu.eduresearchgate.net

The journey toward advanced probes like this compound began with the development of cyanine (B1664457) dyes, a class of synthetic polymethine dyes. Heptamethine cyanine dyes, in particular, became foundational for in vivo imaging due to their fluorescence in the near-infrared (NIR) I window (650-950 nm). researchgate.net This spectral range is often referred to as the "biological optical window" because it allows for deeper light penetration into tissues and minimizes autofluorescence from endogenous biomolecules, leading to a significantly improved signal-to-noise ratio. researchgate.netnih.gov

A critical advancement was the modification of cyanine dyes to improve their utility in biological systems. The introduction of sulfonate groups (SO₃⁻) to the cyanine core structure, creating "sulfo-cyanine" dyes, was a pivotal step. This sulfonation dramatically increases the water solubility of the dye, making it more suitable for use in aqueous biological environments and reducing the tendency for aggregation and non-specific binding that plagued earlier lipophilic dyes. medchemexpress.com Sulfo-Cy7.5, a water-soluble derivative of the Cy7.5 dye, offers bright NIR fluorescence, high photostability, and excellent water solubility, making it a reliable tool for advanced research. axispharm.com The Cy7.5 core itself, featuring a benzoindole structure, provides absorption and emission peaks that are further red-shifted compared to its Cy7 counterpart.

The final, transformative step in the evolution of this probe was the incorporation of a dibenzocyclooctyne (DBCO) group. The DBCO moiety is a key player in the field of "click chemistry," specifically in a reaction known as the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netd-nb.info This bioorthogonal reaction allows the DBCO-functionalized dye to form a stable covalent bond with a molecule carrying an azide group, without the need for a cytotoxic copper catalyst. d-nb.infomagtech.com.cn The reaction is highly specific and efficient under physiological conditions, enabling the precise labeling of target biomolecules (such as proteins, nucleic acids, or glycans) that have been metabolically or genetically engineered to feature an azide handle. researchgate.netjove.com

The convergence of these three features—a NIR-emitting Cy7.5 core, a solubilizing sulfo- group, and a bioorthogonal DBCO handle—created the powerful research tool known as this compound. medchemexpress.com This probe allows researchers to fluorescently label specific targets deep within living systems with high precision and minimal background interference, paving the way for sophisticated imaging experiments to track molecular dynamics, guide surgeries, and diagnose diseases. researchgate.netmedchemexpress.commtu.edu

Detailed Research Findings

The utility of probes combining NIR dyes with bioorthogonal handles is demonstrated in various studies. For instance, the general principle has been applied in developing PET tracers for bacterial imaging. Researchers synthesized a water-soluble, cyclooctyne-derived probe, [¹⁸F]FB-sulfo-DBCO, which could effectively label azide-modified bacteria for visualization via PET imaging, highlighting the adaptability of the sulfo-DBCO platform for different imaging modalities. nih.gov The development of such probes relies on the predictable and robust nature of the SPAAC reaction, which can be monitored in real-time even in complex biological fluids like human blood plasma. nih.gov The combination of a NIR dye with a DBCO linker provides a versatile platform for labeling a wide array of biomolecules for applications ranging from fluorescence microscopy to in vivo imaging. axispharm.comaxispharm.com

Table 1: Properties of Sulfo-Cy7.5 and Related Compounds This table provides a comparative overview of the spectral properties of Sulfo-Cy7.5 and its related cyanine dye derivatives. The data is compiled from various supplier and research databases.

Compound Excitation Max (nm) Emission Max (nm) Key Features
Sulfo-Cy7 ~750 broadpharm.com ~773 broadpharm.com Water-soluble NIR dye; precursor to functionalized probes. axispharm.com
Sulfo-Cy7 DBCO 750 broadpharm.com 773 broadpharm.com Water-soluble; enables copper-free click chemistry for biomolecule labeling in the NIR spectrum. broadpharm.com
Sulfo-Cy7.5 ~788 axispharm.com ~808 axispharm.com Water-soluble; red-shifted emission compared to Sulfo-Cy7, offering deeper tissue penetration. axispharm.com
This compound ~788 ~808 Combines deep-tissue imaging capabilities with highly specific, copper-free bioorthogonal ligation. medchemexpress.comaxispharm.com

| Sulfo-Cy5 DBCO | 646 antibodies.com | 662 antibodies.com | Water-soluble red-emitting dye for copper-free click chemistry; used when different spectral channels are needed. antibodies.com |

Table 2: Evolution of Probe Characteristics This table summarizes the key evolutionary steps leading to the development of this compound, highlighting the advantage conferred by each new feature.

Evolutionary Stage Key Feature Added Advantage(s) Primary Application Area
Heptamethine Cyanine Dyes (e.g., Cy7.5) NIR Emission Core Deep tissue penetration, low autofluorescence. researchgate.netrsc.org In vivo imaging. researchgate.net
Sulfonated Cyanine Dyes (e.g., Sulfo-Cy7.5) Sulfonate Groups Enhanced water solubility, reduced non-specific binding, improved biocompatibility. mtu.edu Aqueous bio-imaging. axispharm.com

| DBCO-Functionalized Dyes (e.g., this compound) | DBCO Moiety | Bioorthogonal, copper-free covalent labeling via SPAAC; high specificity and efficiency in living systems. researchgate.netd-nb.info | Targeted molecular imaging, chemical biology studies. medchemexpress.comjove.com |

An in-depth exploration of the chemical compound this compound reveals its critical role in modern biochemical and biomedical research. This near-infrared (NIR) fluorescent dye, functionalized with a dibenzocyclooctyne (DBCO) group, is instrumental in advancing biomolecule tracking and detection methodologies.

Significance of this compound in Advancing Research Methodologies for Biomolecule Tracking and Detection

The development of this compound marks a significant step forward in the field of bioorthogonal chemistry, offering researchers a powerful tool for the precise and efficient labeling of biomolecules. Its unique properties, including high water solubility and reactivity in copper-free click chemistry reactions, have expanded the possibilities for studying complex biological processes in living systems.

The core of this compound's utility lies in the synergy between its sulfo-cyanine 7.5 core and the DBCO functional group. The sulfo-cyanine 7.5 component is a near-infrared fluorescent dye with an emission maximum around 808 nm. axispharm.com This long-wavelength emission is particularly advantageous for deep-tissue imaging and in vivo studies, as it minimizes interference from background autofluorescence inherent in biological samples. axispharm.comaxispharm.com The addition of sulfonate groups to the cyanine dye structure enhances its water solubility, making it highly suitable for use in aqueous biological environments without the need for organic co-solvents that could perturb biological systems. medchemexpress.com

The DBCO group is a key player in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. broadpharm.comlumiprobe.com This bioorthogonal reaction allows for the specific and rapid covalent bonding of the dye to azide-modified biomolecules. lumiprobe.comlumiprobe.com The reaction's high efficiency and the stability of the resulting triazole linkage are crucial for reliable biomolecule tracking. The copper-free nature of SPAAC is a major advantage for in vivo applications, as it avoids the cytotoxicity associated with copper catalysts.

The combination of these features in a single molecule makes this compound a versatile and powerful reagent. It enables researchers to tag and visualize a wide range of biomolecules, including proteins, antibodies, and nucleic acids, with high specificity and sensitivity. axispharm.commedchemexpress.com This capability is fundamental to a variety of advanced research applications, from high-resolution fluorescence microscopy of cellular structures to precise cell sorting in flow cytometry and non-invasive in vivo imaging of deep tissues. axispharm.comaxispharm.com

A notable application of this technology involves the metabolic labeling of cells. For instance, cells can be cultured with azide-modified sugars, which are incorporated into cell-surface glycoproteins. Subsequent treatment with this compound allows for the specific labeling of these azide-containing glycans, enabling the visualization and tracking of cellular populations. nih.gov This approach has been used to differentiate between cell types and to study cellular dynamics in complex biological systems.

Research has also demonstrated the utility of DBCO-functionalized dyes in pretargeting strategies for theranostics. d-nb.info In this approach, a biomolecule of interest is first targeted with an azide-modified probe. A DBCO-labeled imaging or therapeutic agent is then administered, which specifically "clicks" to the pre-localized azide probe. This method can enhance the target-to-background signal ratio and minimize off-target effects.

The ability to track biomolecules with high precision has led to significant research findings. For example, in a study focused on bacterial imaging, a water-soluble, 18F-labeled DBCO-derived radiotracer, [18F]FB-sulfo-DBCO, was synthesized. nih.gov This tracer was used to label azide-modified bacteria, demonstrating the potential for PET imaging of bacterial infections. The study highlighted the low background signal of the sulfo-DBCO tracer due to its enhanced hydrophilicity, a key feature for clear in vivo imaging. nih.gov

Another study utilized a Cy5 dye bearing an azide handle (N3-Cy5) and a Cy7-DBCO quencher to study receptor kinetics. d-nb.inforesearchgate.net The click reaction between the two resulted in a significant reduction of the Cy5 fluorescence, allowing for the quantitative assessment of receptor internalization and availability on the cell membrane. d-nb.info This demonstrates the sophisticated experimental designs that are possible with bioorthogonal chemistry.

Interactive Data Table: Properties of this compound and Related Compounds

CompoundExcitation Max (nm)Emission Max (nm)Molecular Weight (Da)Key Feature
This compound~788~808Not specifiedNear-infrared emission, water-soluble, DBCO for click chemistry. axispharm.com
Sulfo-Cy7 DBCO7507731047.4Water-soluble near-IR dye with a terminal DBCO group. broadpharm.comlumiprobe.com
Sulfo-Cy5 DBCO646662981.27Red-emitting, water-soluble dye for copper-free click chemistry. antibodies.com
[18F]FB-sulfo-DBCONot applicableNot applicableNot specified18F-labeled for PET imaging, water-soluble. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H57K3N4O14S4 B12379999 Sulfo-Cy7.5 DBCO

Properties

Molecular Formula

C61H57K3N4O14S4

Molecular Weight

1315.7 g/mol

IUPAC Name

tripotassium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C61H60N4O14S4.3K/c1-6-63-50-30-28-45-47(35-43(80(68,69)70)37-52(45)82(74,75)76)58(50)60(2,3)54(63)23-11-8-7-9-12-24-55-61(4,5)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)29-31-51(59)64(55)34-18-10-13-25-56(66)62-33-32-57(67)65-39-42-21-15-14-19-40(42)26-27-41-20-16-17-22-49(41)65;;;/h7-9,11-12,14-17,19-24,28-31,35-38H,6,10,13,18,25,32-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3

InChI Key

GYGJWGVRHJCBST-UHFFFAOYSA-K

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+]

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+]

Origin of Product

United States

Synthetic Strategies and Structural Modifications of Sulfo Cy7.5 Dbco for Advanced Research Probes

Established Synthetic Pathways for Sulfo-Cy7.5 DBCO and its Derivatives in Academic Laboratories

The synthesis of this compound and its derivatives in academic research settings typically involves a multi-step process. A common approach begins with the synthesis of the core cyanine (B1664457) dye structure, followed by the introduction of sulfonate groups to increase water solubility, and finally, the attachment of the DBCO moiety for click chemistry applications.

One established pathway involves the reaction of a suitable amine-reactive precursor with an activated form of the Sulfo-Cy7.5 dye. For instance, a commercially available Sulfo-Cy7.5 NHS ester can be reacted with an amine-containing DBCO derivative. lumiprobe.comuzh.ch Alternatively, the synthesis can be designed to build the molecule from smaller fragments, allowing for greater control over the final structure and the introduction of various functionalities. nih.gov

A notable example from the literature describes the synthesis of a radiolabeled derivative, [¹⁸F]FB-sulfo-DBCO. nih.gov This synthesis started with the preparation of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which was then reacted with a commercially available Sulfo-DBCO amine precursor. nih.gov The reaction was carried out at a slightly elevated temperature (40 °C) for 20 minutes in the presence of triethylamine (B128534) (Et₃N) in dimethylformamide (DMF). nih.gov The resulting product was then purified using semipreparative high-performance liquid chromatography (HPLC). nih.gov

The synthesis of related cyanine-DBCO conjugates, such as those based on Cy5, also provides insight into common synthetic strategies. For example, the synthesis of a DBCO-vancomycin conjugate was achieved through NHS-amine chemistry, followed by purification using reversed-phase HPLC (RP-HPLC). acs.org

Rational Design Principles for Functionalizing this compound Towards Specific Research Targets

The design of this compound-based probes is guided by the specific requirements of the intended research application. Key considerations include the nature of the target biomolecule, the desired labeling efficiency, and the required photophysical properties of the final conjugate.

Key Design Principles:

Targeting Moiety: To direct the probe to a specific biological target, a targeting ligand is often incorporated into the structure. This can be an antibody, a peptide, a small molecule, or a nucleic acid aptamer that specifically binds to the target of interest. nih.govresearchgate.net The conjugation of these targeting moieties is often achieved through the DBCO group's reaction with an azide-modified biomolecule. aatbio.com

Control of Stoichiometry: The ratio of dye molecules to the target biomolecule (degree of labeling, DOL) can significantly impact the fluorescence signal and the biological activity of the conjugate. researchgate.net Rational design aims to optimize the DOL to achieve a bright signal without compromising the function of the targeting moiety. researchgate.net

Modulation of Photophysical Properties: The local chemical environment can influence the fluorescence quantum yield and photostability of cyanine dyes. medchemexpress.com Strategic placement of functional groups can help to minimize quenching effects and enhance the brightness of the probe. researchgate.net For instance, the introduction of sulfonate groups not only improves water solubility but can also reduce aggregation-induced quenching. medchemexpress.commedchemexpress.com

Chemo-selective Conjugation Strategies for this compound in Probe Construction

The primary chemo-selective conjugation strategy for this compound is the strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry. aatbio.com This reaction is highly efficient and bioorthogonal, meaning it proceeds with high specificity in complex biological media without interfering with native biochemical processes. aatbio.comnih.gov

The SPAAC Reaction:

The DBCO group on the Sulfo-Cy7.5 molecule reacts specifically with an azide (B81097) (-N₃) group that has been introduced into the target biomolecule. aatbio.com This reaction forms a stable triazole linkage. aatbio.com The key advantage of this method is that it does not require a cytotoxic copper catalyst, making it suitable for live-cell and in vivo applications. aatbio.com

Steps for a Typical SPAAC Conjugation:

Introduction of an Azide Group: The target biomolecule (e.g., protein, antibody, or nucleic acid) is first chemically modified to introduce an azide group. This can be achieved using various azide-functionalized reagents, such as azide-NHS esters that react with primary amines. acs.org

Reaction with this compound: The azide-modified biomolecule is then incubated with this compound. The reaction is typically carried out in an aqueous buffer, such as phosphate-buffered saline (PBS), at room temperature. interchim.fr

Purification: After the reaction is complete, the resulting conjugate is purified to remove any unreacted dye and other reagents. Common purification methods include size-exclusion chromatography, dialysis, or affinity chromatography. uzh.chinterchim.fr

The reaction progress can often be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance peak around 310 nm which decreases as the reaction proceeds. aatbio.com

Methodologies for Characterization of Research-Grade this compound Conjugates

Thorough characterization of this compound conjugates is essential to ensure their quality and suitability for research applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Common Characterization Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for assessing the purity of the conjugate and separating it from unreacted starting materials. nih.govacs.org The chromatogram provides information on the homogeneity of the product.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the conjugate, verifying the successful attachment of the this compound moiety to the target biomolecule. acs.org Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique for analyzing biomolecules. uzh.ch

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to determine the concentration of the dye and the biomolecule in the conjugate. The absorbance of the Sulfo-Cy7.5 dye (typically around 750 nm) and the biomolecule (e.g., at 280 nm for proteins) are measured to calculate the degree of labeling (DOL). researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy is used to characterize the photophysical properties of the conjugate, including its excitation and emission maxima and fluorescence quantum yield. antibodies.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the DBCO-containing precursors and the final conjugate, ensuring the integrity of the chemical structure during synthesis. acs.org

Gel Electrophoresis: For protein conjugates, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the conjugate and confirm the increase in molecular weight upon labeling. aatbio.com

Table of Physicochemical Properties of Related Cyanine-DBCO Dyes

Compound NameMolecular FormulaMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Solubility
Sulfo-Cyanine5 DBCOC₅₃H₅₇N₄KO₈S₂981.27646662Good in water, DMF, DMSO antibodies.com
Cyanine5 DBCOC₅₃H₅₉ClN₄O₂819.53640675Soluble in DMSO, DMF avantiresearch.cominterchim.fr
sulfo-Cyanine7 DBCOC₅₈H₆₃KN₄O₈S₂1047.37750773Good in water, DMF, DMSO lumiprobe.comlumiprobe.com
Cyanine7 DBCOC₅₃H₅₉ClN₄O₂885.62750773Soluble in DMF, DMSO interchim.fr

Advanced Bio Conjugation Methodologies with Sulfo Cy7.5 Dbco in Research

Applications of Sulfo-Cy7.5 DBCO for Site-Specific Labeling of Proteins and Peptides in in vitro Research

The high specificity of the SPAAC reaction makes this compound an excellent tool for the site-specific labeling of proteins and peptides. This precision is achieved by first introducing an azide (B81097) group at a specific location within the protein's structure. A common and powerful method for this is the use of genetic code expansion, where a noncanonical amino acid containing an azide handle, such as p-azido-L-phenylalanine (azF), is incorporated into the protein sequence at a desired site during synthesis. nih.gov

Once the azide is in place, the protein can be treated with this compound. The DBCO group will react exclusively with the engineered azide, covalently attaching the NIR fluorophore to that specific location. nih.gov Research has demonstrated the high fidelity of this approach, showing successful labeling of protein variants containing an azido-group with a DBCO-conjugated dye, while no labeling was observed in the wild-type protein that lacked the azide handle. nih.gov This site-specificity is crucial for studies where the precise location of the label is important, such as in fluorescence resonance energy transfer (FRET) experiments or when mapping specific domains of a protein.

Another strategy involves modifying native amino acids. For instance, the primary amines on surface-exposed lysine (B10760008) residues can be reacted with a heterobifunctional linker like DBCO-sulfo-NHS ester. nih.govescholarship.org This process attaches the DBCO handle to the protein surface, which can then be conjugated with any azide-modified molecule of interest. While less site-specific than noncanonical amino acid incorporation, this method is useful for globally labeling the surface of proteins or larger structures like virus-like particles (VLPs). nih.gov

Table 1: Strategies for Site-Specific Protein Labeling
Labeling StrategyPrincipleSpecificityCommon Research Use
Noncanonical Amino Acid IncorporationAn azide-bearing amino acid (e.g., AzF) is genetically encoded at a specific site, followed by reaction with this compound. nih.govHigh (Single site)Structural biology, FRET studies, precise protein tracking.
Chemical Modification of Native ResiduesSurface lysines are modified with a DBCO-sulfo-NHS ester linker, which then reacts with an azide-modified partner. nih.govModerate (Multiple sites)General surface labeling of proteins, antibodies, and VLPs.

Integration of this compound into Nucleic Acid Labeling Strategies for Academic Studies

This compound is increasingly integrated into strategies for labeling DNA and RNA for academic research, owing to the robust and bioorthogonal nature of the SPAAC reaction. glpbio.com These methods typically involve the synthesis or modification of an oligonucleotide to include an azide group, which then serves as a chemical handle for conjugation with this compound. nih.gov

Several techniques exist for introducing azide handles into nucleic acids:

Solid-Phase Synthesis: The most direct method for site-specific modification is the incorporation of azide-bearing phosphoramidites during automated solid-phase synthesis of DNA or RNA oligonucleotides. nih.gov This allows the placement of an azide at virtually any desired position within the sequence.

Enzymatic Modification: For longer strands of DNA or RNA, enzymatic methods are often employed. Cellular polymerases can incorporate azide-modified nucleoside triphosphates, such as 5-Azidomethyl-2'-deoxyuridine triphosphate (AmdU-TP), into nascent DNA strands during replication or PCR. lumiprobe.comlumiprobe.com Similarly, terminal deoxynucleotidyl transferase (TdT) can add azide-modified nucleotides to the 3' end of DNA strands. nih.gov

Post-Synthetic Modification: The 5' or 3' ends of nucleic acids can be chemically modified to introduce an azide group after synthesis is complete. nih.gov

Once the nucleic acid is azide-modified, it is simply incubated with this compound in an appropriate aqueous buffer. The copper-free click reaction proceeds efficiently, covalently attaching the NIR dye. aatbio.com This enables a wide range of applications, including fluorescence in situ hybridization (FISH), single-molecule tracking, and studies of nucleic acid-protein interactions.

Development of Multiplexed Labeling Strategies Employing this compound in Complex in vitro Biological Systems

The high bioorthogonality of the SPAAC reaction is a significant asset for developing multiplexed labeling strategies, where multiple biological targets are labeled simultaneously with different probes. Because the DBCO-azide reaction is highly specific, it can be performed alongside other distinct bioconjugation chemistries without cross-reactivity. aatbio.cominterchim.fr

A common approach for dual-labeling involves using two orthogonal reaction pairs. For example, researchers have successfully dual-labeled virus-like particles by engineering them to contain both an azide handle and a free cysteine residue. nih.gov The azide was specifically targeted with a DBCO-conjugated dye (like this compound), while the cysteine was simultaneously labeled using a maleimide-functionalized dye of a different color. nih.gov This allows for the independent tracking of two different sites or molecules within the same system.

Another sophisticated application is the use of this compound in FRET-based assays. In one study, a targeting peptide was labeled with a Cy5-azide fluorophore. d-nb.info Upon addition of a quencher dye functionalized with Cy7-DBCO, the SPAAC reaction brought the Cy5 and Cy7 moieties into close proximity, resulting in efficient FRET-based quenching of the Cy5 signal. d-nb.info This type of multiplexed strategy, which relies on the precise and predictable nature of the DBCO-azide conjugation, can be used to study dynamic processes like receptor internalization in complex biological systems.

Table 2: Orthogonal Chemistries for Multiplexing with SPAAC
Reaction 1 (for this compound)Orthogonal Reaction 2PrincipleApplication Example
SPAAC (DBCO + Azide)Thiol-Maleimide ChemistryDBCO reacts only with the azide; maleimide (B117702) reacts only with a free thiol (cysteine). The two reactions do not interfere.Dual-color labeling of a protein at two distinct, engineered sites. nih.gov
SPAAC (DBCO + Azide)NHS ester-Amine ChemistryDBCO reacts only with the azide; NHS ester reacts with primary amines (lysine). The reactions are orthogonal.Conjugating a dye to a specific site via SPAAC while attaching a drug molecule via lysine modification.

Theoretical and Empirical Considerations for Reaction Kinetics and Efficiency of this compound Conjugation in Research Settings

The efficiency of SPAAC is driven by the high internal strain of the cyclooctyne (B158145) ring. This strain is released upon the [3+2] cycloaddition with an azide, providing a large thermodynamic driving force for the reaction. Consequently, the reaction is not only catalyst-free but also remarkably fast, with second-order rate constants significantly higher than those of other bioorthogonal reactions like the Staudinger ligation. acs.orglumiprobe.com

Empirical studies show that the reaction between DBCO and azides is often described as "blazingly fast" and proceeds to near-quantitative yields under biocompatible conditions (aqueous solution, room temperature, neutral pH). aatbio.comucm.es While the specific rate constant for this compound is not widely published, data for related cyclooctynes provide valuable context. The reaction of the parent dibenzocyclooctyne (DIBO/DBCO) with benzyl (B1604629) azide is significantly faster than that of a simple, unstrained cyclooctyne (OCT). acs.org The kinetics can be influenced by the specific structure of both the cyclooctyne and the azide partner.

Table 3: Comparative Second-Order Rate Constants of SPAAC Reagents
CycloalkyneReaction PartnerRate Constant (k) in M-1s-1Reference
OCT (Cyclooctyne)Benzyl Azide2.4 x 10-3 acs.org
DIBO (Dibenzocyclooctyne)Benzyl Azide31 x 10-3 acs.org
Sydnone-DBCO ReactionChlorosydnone~1.9 iris-biotech.de
Tetrazine Ligation (TCO + Tetrazine)sTCO-CycP-PEG2-OH~800 - 30,000 iris-biotech.de

Note: The rate constants provide a general comparison of reaction speeds. Tetrazine ligation is generally faster than SPAAC, but DBCO-based SPAAC is still very rapid and suitable for most bioconjugation needs.

The efficiency of the conjugation is also dependent on practical factors such as the accessibility of the azide group on the biomolecule. If the azide is sterically hindered or buried within a protein's folded structure, the reaction rate may be reduced. The high water solubility imparted by the sulfo groups on this compound helps to minimize aggregation of the dye, which can otherwise reduce its effective concentration and hinder reaction efficiency. In research settings, the combination of high speed, specificity, and biocompatibility makes this compound a highly efficient and reliable tool for advanced bioconjugation.

Sulfo Cy7.5 Dbco in Advanced Spectroscopic and Imaging Research Modalities

Principles of Near-Infrared Fluorescence Imaging with Sulfo-Cy7.5 DBCO Probes in Academic Research

The efficacy of this compound in academic research is founded on its advantageous photophysical properties, which are ideal for near-infrared (NIR) fluorescence imaging. Operating within the NIR window, typically between 700 and 1700 nm, allows for deep tissue penetration because of the reduced absorption and scattering of light by endogenous biological components like hemoglobin and water in this spectral region. nih.gov Furthermore, autofluorescence from tissues is minimal in the NIR range, leading to a significantly improved signal-to-noise ratio compared to imaging in the visible spectrum. axispharm.commedchemexpress.com

Sulfo-Cy7.5 is a heptamethine cyanine (B1664457) dye characterized by its strong absorption and emission in the NIR-I window (700-1000 nm). nih.gov The addition of sulfonate (Sulfo) groups to the cyanine core structure dramatically increases its hydrophilicity, ensuring excellent water solubility and minimizing non-specific binding that can arise from the aggregation of hydrophobic dyes in aqueous biological environments. axispharm.commedchemexpress.com This solubility is crucial for creating stable and effective probes for in vivo and in vitro assays. axispharm.comaxispharm.com

The dibenzocyclooctyne (DBCO) moiety is a key functional group that enables the specific and covalent attachment of the dye to target biomolecules. medchemexpress.comlumiprobe.com DBCO participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. medchemexpress.com This bioorthogonal reaction allows the dye to be conjugated to azide-modified proteins, nucleic acids, or other molecules within living cells or organisms without the need for a cytotoxic copper catalyst, thereby preserving biological function and integrity. nih.gov The combination of NIR fluorescence, water solubility, and specific labeling via the DBCO group makes this compound a powerful probe for targeted deep-tissue imaging in research. medchemexpress.comaxispharm.com

Table 1: Photophysical Properties of Sulfo-Cy7.5

Property Value Reference(s)
Excitation Maximum (λex) ~788 nm interchim.fr
Emission Maximum (λem) ~808 nm axispharm.cominterchim.fr
Extinction Coefficient ~223,000-240,000 M⁻¹cm⁻¹ interchim.fr
Water Solubility High axispharm.commedchemexpress.com
Reactive Group DBCO (for SPAAC) lumiprobe.commedchemexpress.com

Methodologies for Quantitative Analysis and Signal Processing of this compound Fluorescence in Research Imaging

Quantitative analysis of fluorescence from this compound probes is essential for translating imaging data into meaningful biological insights. The primary goal is to accurately determine the concentration and localization of the labeled target. medchemexpress.eu A fundamental aspect of this is the processing of raw image data to distinguish the specific fluorescence signal from background noise and autofluorescence. axispharm.com This typically involves algorithms that measure the fluorescence intensity in regions of interest (ROIs) and subtract the background signal from adjacent, non-targeted areas. The resulting signal-to-background ratio (SBR) is a critical metric for assessing the quality and specificity of the labeling. researchgate.net

Beyond simple intensity measurements, advanced techniques like Fluorescence Lifetime Imaging (FLIM) offer more robust quantification. The fluorescence lifetime is the average time a fluorophore remains in the excited state before emitting a photon. This property is often independent of probe concentration and excitation intensity but is sensitive to the local microenvironment (e.g., pH, ion concentration, viscosity). tocris.com By measuring the fluorescence lifetime of this compound, researchers can gain information about the probe's immediate surroundings, providing functional data in addition to localization.

Signal processing in the context of this compound also involves correcting for photobleaching—the irreversible loss of fluorescence due to photochemical destruction of the dye. Cyanine dyes like Sulfo-Cy7.5 are known for their relatively high photostability, but quantitative long-term imaging studies may still require correction algorithms that account for any decay in signal over time. axispharm.comaxispharm.com For dynamic studies, such as tracking labeled cells or molecules, sophisticated software is used to analyze changes in fluorescence intensity and distribution across a time series of images. medchemexpress.com

Applications of this compound in Förster Resonance Energy Transfer (FRET) Studies for Molecular Interaction Research

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique used to detect molecular proximity on a scale of 1-10 nanometers. nih.govnih.gov It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. Sulfo-Cy7.5, with its long-wavelength emission spectrum, is an excellent acceptor for various donor dyes that emit in the far-red region of the spectrum, such as Cy5 or Alexa Fluor 647.

In a typical FRET-based research application, two interacting biomolecules are labeled separately, one with a donor dye and the other with an azide-modified residue. The azide-modified molecule is then reacted with this compound. If the two biomolecules interact and bring the donor and acceptor dyes into close proximity, excitation of the donor will result in energy transfer to Sulfo-Cy7.5, causing it to fluoresce. d-nb.info This process is accompanied by a simultaneous decrease, or quenching, of the donor's fluorescence. researchgate.net

One study demonstrated this principle using a Cy5-functionalized peptide (donor) and a Cy7-DBCO quencher (acceptor). d-nb.info Upon reaction, the formation of the Cy7-[click]-Cy5 conjugate resulted in a FRET-based reduction of the Cy5 signal intensity by over 90%. d-nb.info The efficiency of this energy transfer is highly dependent on the distance between the dyes, allowing researchers to study the kinetics of molecular binding events, conformational changes in proteins, or the assembly of molecular complexes. researchgate.netnih.gov The use of this compound in FRET provides a powerful tool for investigating dynamic molecular interactions within complex biological systems.

Table 2: Example FRET Pair for Molecular Interaction Studies

Component Fluorophore/Moiety Role Research Application Reference(s)
Molecule A Cy5 Donor Labeled peptide for receptor binding studies researchgate.netd-nb.info
Molecule B Azide (B81097) + this compound Acceptor/Quencher Quenches donor fluorescence upon interaction researchgate.netd-nb.info

Development of Activatable and Environmentally Responsive this compound Probes for Specific Research Questions

Activatable, or "smart," probes are designed to change their fluorescence properties in response to a specific biological stimulus, such as the presence of an enzyme, a change in pH, or a specific redox environment. This approach significantly enhances imaging contrast by ensuring that the probe only becomes fluorescent at the site of interest.

The FRET mechanism described previously is a common strategy for creating activatable probes. d-nb.info A probe can be synthesized where Sulfo-Cy7.5 is held in close proximity to a quencher molecule via a linker that is cleavable by a specific enzyme (e.g., a matrix metalloproteinase, MMP). In this "off" state, the fluorescence of Sulfo-Cy7.5 is quenched. Upon encountering the target enzyme, the linker is cleaved, the quencher diffuses away, and the fluorescence of Sulfo-Cy7.5 is restored (the "on" state). This allows for highly specific imaging of enzymatic activity in research models of disease.

Another approach involves creating probes that are sensitive to environmental conditions. While the fluorescence of many cyanine dyes is relatively stable across a range of pH values, modifications to the molecular structure can be made to induce pH sensitivity. medchemexpress.commedchemexpress.eu For instance, a probe could be designed to be non-fluorescent at neutral pH but become fluorescent in the acidic environment of a tumor or an endosome. The DBCO group on Sulfo-Cy7.5 allows these environmentally responsive dye constructs to be targeted to specific cellular compartments or tissues for precise research inquiries.

A proof-of-concept study for an activatable system involved a deactivatable tracer for the CXCR4 receptor. d-nb.info A Cy5-labeled peptide tracer was used, and after it bound to its target, a Cy7-DBCO quencher was added. The subsequent click reaction between the tracer and the quencher led to FRET-based quenching of the Cy5 signal, effectively deactivating the fluorescence and allowing for the quantitative assessment of receptor internalization kinetics. d-nb.info

Integration of this compound with Advanced Microscopy Techniques for High-Resolution in vitro and Cellular Research

The favorable photophysical properties of this compound, including its brightness and photostability, make it highly suitable for use with advanced microscopy techniques that provide high spatial resolution. axispharm.comnih.gov In vitro and cellular research often employs methods like confocal laser scanning microscopy (LSM) to obtain detailed, three-dimensional images of cells and tissues. nih.gov The NIR emission of Sulfo-Cy7.5 is readily detected by the imaging systems used in modern confocal microscopes, enabling clear visualization of labeled structures with reduced background interference. nih.govmedchemexpress.eu

In one study, researchers used DBCO-Sulfo-Cy5 (a related dye) to visualize the glycocalyx in a human alveolar epithelial cell line via confocal LSM, demonstrating the utility of this class of probes for high-resolution cellular imaging. nih.gov The principles are directly applicable to Sulfo-Cy7.5 for even lower background imaging.

Furthermore, Sulfo-Cy7.5 probes are candidates for super-resolution microscopy (SRM) techniques, which can bypass the diffraction limit of light to achieve imaging resolutions on the nanoscale. tocris.com Techniques such as dSTORM (direct stochastic optical reconstruction microscopy) rely on the controlled photoswitching of individual fluorophore molecules. While specific buffer conditions may be required, cyanine dyes are often used in SRM. tocris.com The ability to specifically target this compound to proteins or structures of interest and then visualize them with nanoscale precision would open up new avenues for understanding subcellular organization and molecular machinery. The integration of this compound with these advanced imaging platforms is critical for addressing detailed questions in cellular biology.

Specific Research Applications and Models Utilizing Sulfo Cy7.5 Dbco in Chemical Biology

Research on Receptor-Ligand Interaction Dynamics using Sulfo-Cy7.5 DBCO-Modified Probes in in vitro Models

The study of receptor-ligand interactions is fundamental to understanding cellular signaling and pharmacology. Probes featuring a DBCO moiety, such as the closely related Cy7-DBCO, are used to investigate these dynamics with high precision. A key application is in fluorescence resonance energy transfer (FRET)-based assays to monitor receptor binding and internalization.

In one exemplary research model, the kinetics of the CXCR4 receptor were studied using a "deactivatable" pretargeting strategy. d-nb.info First, a peptide antagonist for CXCR4 (AcTZ14011) was modified with an azide (B81097) group and a Cy5 fluorescent reporter (N3-Cy5-AcTZ14011). This probe was introduced to CXCR4-expressing cells, where it bound specifically to the receptors on the cell membrane. d-nb.info Subsequently, a non-cell-penetrating Cy7-DBCO quencher was added. The DBCO group on the quencher rapidly "clicks" to the azide on the receptor-bound peptide, bringing the Cy7 quencher and Cy5 fluorophore into close proximity. d-nb.info This triggers FRET, effectively quenching the Cy5 fluorescence. By monitoring the decrease in fluorescence intensity over time, researchers can quantitatively assess the availability of the receptor on the cell surface versus its internalized fraction, as the quencher cannot access receptors already inside the cell. d-nb.info This method allows for the real-time tracking of receptor internalization kinetics upon ligand binding. d-nb.info

Time After Quencher AdditionRemaining Fluorescence Intensity (%) of Membrane-Bound Probe
5 minutes21.0 ± 4.1
30 minutes68.4 ± 5.2
This table presents data on the quenching of a membrane-bound Cy5-azide probe by a Cy7-DBCO quencher, demonstrating a method applicable to this compound for studying receptor dynamics. The data reflects the percentage of the initial fluorescence signal that was quenched at different time points, indicating the progression of the click reaction on the cell surface. d-nb.info

Studies on Enzyme Activity and Inhibition using this compound Conjugates in Biochemical Assays

This compound is a powerful reagent for developing probes to study enzyme activity and screen for inhibitors in biochemical assays. The general strategy involves designing a molecule, such as a known enzyme inhibitor or substrate, that has been chemically modified to include an azide group.

In a typical assay, this azide-modified molecule is incubated with the enzyme of interest. If the molecule is an inhibitor, it will bind to the enzyme's active site. If it is a substrate, it will be processed by the enzyme. To quantify this interaction, this compound is added to the system. It will covalently attach to the azide group on any inhibitor molecules that are bound to the enzyme. After removing any unbound dye, the activity can be measured. For instance, a strong fluorescent signal from the enzyme-inhibitor-dye conjugate would indicate potent inhibition. This approach can be adapted to high-throughput screening formats to test large libraries of potential inhibitors. Fluorescently labeled enzyme inhibitors can be instrumental in elucidating enzyme reaction mechanisms and kinetics.

Tracking and Visualization of Cellular Processes and Structures using this compound Probes in in vitro Systems

The high water solubility and bioorthogonal reactivity of this compound make it an excellent choice for labeling and visualizing specific cellular components and processes in vitro without disrupting normal function. medchemexpress.commedchemexpress.com This is often achieved through metabolic labeling, where cells are cultured with a precursor molecule (e.g., an amino acid or sugar) containing an azide group. This azide-modified precursor is then incorporated by the cell's natural machinery into newly synthesized proteins, glycans, or other structures.

Once the azide tags are incorporated, the cells can be treated with this compound. The dye will click onto the azide-modified biomolecules, rendering them fluorescent. medchemexpress.com This allows for the visualization of a wide range of processes. For example, researchers can track the synthesis and trafficking of proteins or visualize specific glycan structures on the cell surface. mdpi.comencyclopedia.pub The NIR fluorescence of Sulfo-Cy7.5 is particularly advantageous for live-cell imaging, as it reduces phototoxicity and background noise. mdpi.comnih.gov This technique has been applied to various cell models, including studies tracking the internalization of antibodies or the labeling of bacterial cell walls for visualization. nih.govresearchgate.net

Target/ProcessLabeling StrategyPurpose
Cell Surface GlycansMetabolic labeling with azide-modified sugars (e.g., Ac4ManNAz), followed by reaction with this compound.Visualization and tracking of glycoconjugates on the cell membrane. nih.gov
Peptidoglycan (Bacteria)Metabolic labeling with azide-bearing D-amino acids, followed by reaction with a sulfo-DBCO probe.Labeling and imaging of bacterial cell walls for detection and study. nih.govacs.org
Specific Proteins (e.g., Antibodies)Direct chemical conjugation of an azide to the protein, followed by reaction with this compound.Tracking the localization and dynamic changes of specific proteins. medchemexpress.commedchemexpress.com

Development of Targeted Probes for Biomarker Detection and Validation in Research Settings

This compound is integral to the development of targeted fluorescent probes for identifying and validating biomarkers, particularly in cancer research. The strategy involves conjugating the dye to a targeting moiety, such as an antibody or peptide, that specifically recognizes a biomarker of interest.

A prominent example is the creation of a probe to detect the Epidermal Growth Factor Receptor (EGFR), a well-established tumor biomarker. In a notable study, the anti-EGFR antibody Cetuximab (CTX) was chemically modified by attaching both Sulfo-Cyanine 7.5 and a DBCO group, creating a multifunctional probe termed mCTX. researchgate.netnih.gov The Sulfo-Cy7.5 component serves as the NIR fluorescent reporter, while the DBCO moiety provides a reactive handle for further functionalization. This mCTX probe can be used in in vitro assays to bind to cancer cells expressing EGFR. The intense NIR fluorescence from the conjugated dye allows for sensitive detection and quantification of the biomarker on the cell surface, providing a means to validate the presence and accessibility of the target in a research context. researchgate.net This methodology can be broadly applied to other antibody- or ligand-based targeting systems for various biomarkers. mdpi.com

Applications of this compound in Nanoparticle Functionalization and Delivery Systems for Research

The DBCO group on Sulfo-Cy7.5-modified molecules provides a powerful tool for the surface functionalization of nanoparticles and other delivery systems via click chemistry. This allows for the creation of targeted, traceable nanocarriers for research applications.

Building on the mCTX probe described previously, researchers have used its reactive DBCO handle to functionalize nanoparticles. In one study, extracellular vesicles (EVs), which are natural nanoparticles, were first modified to display azide groups on their surface. researchgate.netnih.gov The azide-bearing EVs were then mixed with the mCTX probe (containing Sulfo-Cy7.5 and DBCO). The DBCO group on the antibody rapidly and covalently "clicked" to the azides on the EV surface. nih.gov This process yielded EVs decorated with EGFR-targeting antibodies that were also fluorescently traceable due to the Sulfo-Cy7.5 dye. This demonstrates a robust method for producing targeted drug delivery platforms where the nanoparticle's location and cellular interaction can be monitored via NIR fluorescence. researchgate.net A similar principle has been used to target azide-modified alginate hydrogels with a DBCO-sulfo-Cy7 probe, showcasing the versatility of this functionalization strategy across different types of biomaterials. nih.gov

ReagentEquivalents UsedResulting Molecules per CTX
Cy7.5-NHS-Ester12~2.0
DBCO-STF-Ester6~1.3
This table summarizes the reaction conditions used to create the multifunctional mCTX probe by modifying the Cetuximab (CTX) antibody. The data shows the number of fluorescent Sulfo-Cy7.5 molecules and reactive DBCO units attached to each antibody on average. nih.gov

Challenges and Future Directions in Sulfo Cy7.5 Dbco Research

Methodological Considerations for Enhancing Specificity and Signal-to-Background Ratio of Sulfo-Cy7.5 DBCO Probes in Research

Achieving high specificity and a favorable signal-to-background ratio is paramount for the successful application of this compound probes in sensitive imaging and detection assays. axispharm.com Several methodological factors must be carefully considered to optimize probe performance and ensure reliable, high-quality data.

A primary consideration is the purity of the this compound conjugate. Incomplete removal of unconjugated dye or other reactants can lead to high background fluorescence and non-specific signals. Therefore, rigorous purification of the probe is essential. Techniques such as size-exclusion chromatography or dialysis are commonly employed to separate the labeled biomolecule from smaller, unbound dye molecules. nih.gov

The choice of blocking agents and washing protocols also significantly impacts the signal-to-background ratio. patsnap.com Blocking agents, such as bovine serum albumin (BSA) or non-ionic detergents like Tween-20, are used to saturate non-specific binding sites on surfaces or within tissues, thereby reducing the likelihood of the probe binding to unintended targets. patsnap.com The concentration of the blocking agent and the duration of the blocking step must be optimized for each specific application to achieve maximal blocking efficiency without masking the target epitope. patsnap.com Subsequent thorough washing steps are critical to remove any unbound or loosely bound probes and blocking agents, further minimizing background noise. patsnap.com

Furthermore, the inherent properties of the biological sample itself can contribute to background fluorescence. Autofluorescence, the natural emission of light by certain biological structures, can interfere with the detection of the this compound signal. broadpharm.com Operating in the near-infrared spectrum, where this compound fluoresces, helps to minimize this issue as endogenous autofluorescence is generally lower in this region. broadpharm.comaxispharm.com

Pre-targeting strategies offer another avenue for enhancing specificity. This approach involves administering an unlabeled targeting molecule first, allowing it to bind to the target and for any unbound molecules to clear from circulation. Subsequently, a labeled secondary molecule, such as this compound, that specifically binds to the pre-targeting molecule is introduced. This two-step process can significantly improve the target-to-background ratio by reducing the concentration of circulating fluorescent probes. nih.gov

Strategies for Mitigating Non-Specific Binding and Background Fluorescence in this compound-Based Imaging Research

Non-specific binding and background fluorescence are significant hurdles in achieving high-contrast and sensitive imaging with this compound probes. Several strategies can be employed to mitigate these issues, focusing on both the probe itself and the experimental conditions.

One of the most effective strategies is the chemical modification of the probe to enhance its hydrophilicity. The inclusion of sulfonate groups in the this compound structure significantly increases its water solubility. glpbio.com This is crucial because hydrophobic interactions are a major driver of non-specific binding to proteins and cell membranes. By making the probe more hydrophilic, its tendency to stick to non-target surfaces is reduced. glpbio.com

Careful optimization of the probe concentration is also critical. Using the lowest effective concentration of the this compound probe helps to minimize the amount of unbound probe available to contribute to background signal. This often requires careful titration experiments to find the optimal balance between a strong specific signal and low background.

In the context of antibody-based probes, enzymatic removal of the Fc region of the antibody can be beneficial. mblbio.com The Fc region can bind non-specifically to Fc receptors on various cell types, leading to false-positive signals. Using F(ab')2 or Fab fragments, which lack the Fc region, can eliminate this source of non-specific binding. mblbio.com

Fluorescence quenching techniques can also be employed to reduce background signals. One approach involves using a quencher molecule that suppresses the fluorescence of the this compound probe until it binds to its target. For instance, a pre-targeting system could utilize a quencher-labeled molecule that is displaced upon target binding, leading to fluorescence activation only at the desired site. nih.gov A study demonstrated that a Cy7-DBCO quencher dye could effectively quench the fluorescence of a Cy5-azide labeled tracer, resulting in a significant reduction of the background signal and an increased signal-to-background ratio in vivo. nih.govresearchgate.net

Finally, advanced imaging techniques and image processing algorithms can play a role in reducing background. Techniques like fluorescence lifetime imaging can help distinguish the specific signal from background fluorescence based on differences in their fluorescence decay characteristics. Post-acquisition image processing can also be used to subtract background noise and enhance the specific signal.

Rational Design Principles for Developing Novel this compound Derivatives with Enhanced Academic Research Utility

The rational design of novel this compound derivatives holds the key to unlocking even greater potential for this fluorophore in academic research. By systematically modifying its chemical structure, researchers can fine-tune its properties to suit specific applications, leading to probes with enhanced brightness, stability, and functionality. lumiprobe.com

A primary focus of rational design is the optimization of photophysical properties. The introduction of sulfonate groups is a well-established strategy to increase water solubility and reduce aggregation-induced quenching, thereby enhancing the quantum yield and brightness of the dye in aqueous environments. researchgate.net Further modifications to the polymethine chain, the core structure of cyanine (B1664457) dyes, can also influence the absorption and emission wavelengths, potentially shifting them to even longer near-infrared wavelengths to further minimize tissue autofluorescence. axispharm.com For instance, rigidifying the polymethine bridge has been shown to increase the fluorescence quantum yield. lumiprobe.com

Another important design principle is the enhancement of chemical and photostability. While cyanine dyes are generally more photostable than many other fluorophores, they can still be susceptible to photobleaching during prolonged imaging experiments. axispharm.com Introducing specific chemical moieties can improve their resilience to light-induced degradation. Furthermore, modifying the dye structure to improve its stability in different biological environments, such as varying pH or the presence of reactive oxygen species, is an active area of research.

The DBCO group itself can also be a target for modification. While DBCO is highly effective for strain-promoted azide-alkyne cycloaddition (SPAAC), its hydrophobicity can sometimes contribute to non-specific binding. acs.org Designing derivatives with more hydrophilic linkers between the DBCO moiety and the cyanine core could help to mitigate this issue. Additionally, exploring alternative click chemistry handles that offer different reaction kinetics or stability profiles could expand the versatility of these probes. researchgate.net

Finally, the development of "smart" or activatable probes represents a major frontier in rational design. These probes are designed to be "off" (non-fluorescent or quenched) until they interact with a specific target or are exposed to a particular enzymatic activity. This "turn-on" mechanism can dramatically improve the signal-to-background ratio by ensuring that fluorescence is only generated at the site of interest. d-nb.info This can be achieved by incorporating cleavable linkers or by designing the probe to undergo a conformational change upon target binding that relieves quenching.

Table 1: Key Design Principles for Novel this compound Derivatives

Design PrincipleGoalExample Strategy
Enhanced Photophysical Properties Increase brightness and quantum yieldIntroduction of additional sulfonate groups; Rigidification of the polymethine chain. researchgate.netlumiprobe.com
Improved Stability Increase photostability and chemical stabilityModification of the cyanine core to resist photobleaching; Introduction of protective chemical groups. axispharm.com
Reduced Non-Specific Binding Minimize off-target interactionsIncorporation of hydrophilic linkers between the dye and DBCO moiety. acs.org
Activatable Probes "Turn-on" fluorescence upon target interactionIntegration of enzyme-cleavable linkers; Design for conformational changes that relieve quenching. d-nb.info
Alternative Click Chemistry Expand conjugation possibilitiesExploration of different cycloalkyne or other bioorthogonal reaction partners. researchgate.netacs.org

Emerging Research Areas for this compound in Multi-modal Imaging Systems

The unique properties of this compound, particularly its near-infrared fluorescence, make it an excellent candidate for integration into multi-modal imaging systems. This approach combines the strengths of different imaging modalities to provide a more comprehensive and detailed picture of biological processes.

One promising area is the combination of fluorescence imaging with photoacoustic (PA) imaging. In PA imaging, non-ionizing laser pulses are absorbed by molecules, leading to thermoelastic expansion and the generation of ultrasound waves. Sulfo-Cy7.5, with its strong absorption in the near-infrared region, can serve as an effective PA contrast agent. By creating dual-modality probes that are both fluorescent and photoacoustically active, researchers can obtain both the high sensitivity of fluorescence imaging and the high spatial resolution of PA imaging at greater tissue depths. For example, PSMA-targeted PAMAM dendrimers conjugated with Sulfo-Cy7.5 have been developed for real-time fluorescence and photoacoustic imaging of prostate cancer. tandfonline.com

Another emerging application is the use of this compound in combination with radionuclide-based imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). By incorporating a chelator for a radionuclide into a this compound probe, it is possible to create a trimodal agent for fluorescence, PET/SPECT, and potentially PA imaging. This would allow for whole-body, quantitative imaging with PET/SPECT, followed by high-resolution optical imaging to guide surgical resection or to study cellular processes in detail. researchgate.net

Furthermore, the integration of this compound with magnetic resonance imaging (MRI) is being explored. This could involve linking the fluorophore to an MRI contrast agent, such as a gadolinium chelate or superparamagnetic iron oxide nanoparticles. The resulting probe would enable the correlation of anatomical information from MRI with the molecular information provided by fluorescence imaging.

The development of activatable multi-modal probes is also a key area of research. These probes would only become active for multiple imaging modalities upon reaching their target, further enhancing specificity and reducing background signals across all platforms. google.com For instance, a probe could be designed where enzymatic cleavage at the target site simultaneously unquenches the fluorescence of Sulfo-Cy7.5 and activates a radionuclide for PET imaging.

Integration of this compound Research with Computational Modeling and Artificial Intelligence for Predictive Outcomes

The convergence of this compound research with computational modeling and artificial intelligence (AI) is poised to revolutionize the development and application of these fluorescent probes. By leveraging computational tools, researchers can move towards a more predictive and efficient approach to probe design and data analysis.

Computational modeling, particularly quantum mechanical calculations and molecular dynamics simulations, can be used to predict the photophysical properties of novel this compound derivatives before they are synthesized. mdpi.com This allows for the in-silico screening of large libraries of potential structures to identify candidates with desired characteristics, such as optimized absorption and emission wavelengths, high quantum yields, and improved stability. This rational, computer-aided design process can significantly reduce the time and resources required for developing new and improved probes.

Furthermore, AI can be used to develop predictive models for the in vivo behavior of this compound probes. By training algorithms on data from previous studies, including information on the probe's structure, the biological target, and the resulting imaging outcomes, it may be possible to predict the biodistribution, target uptake, and clearance of new probes. This could help to optimize probe design for specific in vivo applications and reduce the need for extensive animal testing.

The integration of AI also extends to the development of "smart" microscopy and imaging systems. These systems could use real-time feedback from AI algorithms to adjust imaging parameters, such as laser power and exposure time, to optimize signal-to-noise and minimize phototoxicity. In the context of multiplexed imaging, AI could be used to spectrally unmix the signals from multiple fluorophores, including Sulfo-Cy7.5, with high accuracy. researchgate.net

As the field continues to generate vast amounts of data from high-throughput screening and advanced imaging experiments, the role of computational modeling and AI will become increasingly indispensable for extracting meaningful insights and driving the next wave of innovation in this compound research. nih.govnih.gov

Q & A

Q. How to apply the PICO framework to design a study evaluating this compound’s efficacy in tumor-targeted drug delivery?

  • Methodological Answer :
  • P (Population): Tumor-bearing murine models.
  • I (Intervention): DBCO-conjugated drug + azide-functionalized targeting ligand.
  • C (Comparison): Non-targeted drug (lacking azide).
  • O (Outcome): Tumor-to-background ratio via fluorescence imaging.
    Refine using FINER criteria (Feasible, Novel, Ethical, Relevant) .

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